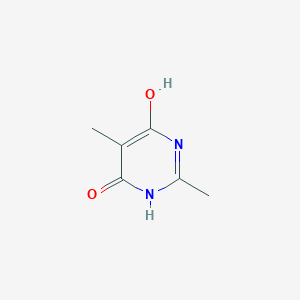

2,5-Dimethylpyrimidine-4,6-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(9)7-4(2)8-6(3)10/h1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDSMEIYCNSPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285008 | |

| Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-74-7 | |

| Record name | 1194-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-DIMETHYLPYRIMIDINE-4,6-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2,5 Dimethylpyrimidine 4,6 Diol and Its Derivatives

Derivatization Strategies for 2,5-Dimethylpyrimidine-4,6-diol

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and efficient method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems. nih.govorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium species formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich heterocycle attacks the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde. wikipedia.org

In the context of pyrimidine-4,6-diols, this reaction provides a direct route to 5-formyl derivatives. Research on the formylation of the closely related 2-methylpyrimidine-4,6-diol has demonstrated the viability of this method. mdpi.com The study explored the influence of various solvents on the reaction's efficiency. mdpi.com

The reaction of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent (formed from DMF and POCl₃) leads to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com A notable observation is that under the studied conditions, the hydroxyl groups at positions 4 and 6 of the pyrimidine (B1678525) ring did not undergo substitution with chlorine atoms, a common side reaction with similar substrates. mdpi.com

A comparative analysis of different solvents revealed that using DMF as the reaction medium resulted in the highest practical yield and a shorter reaction time compared to other solvents like o-xylene, benzene, and 1,2-dichloroethane. mdpi.com

Table 1: Effect of Solvent on the Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| N,N-Dimethylformamide (DMF) | 5 | 61 |

| Benzene | 7 | 45 |

| 1,2-Dichloroethane | 7 | 33 |

| o-Xylene | 8 | 29 |

Data sourced from a study on the formylation of 2-methylpyrimidine-4,6-diol. mdpi.com

The structure of the resulting formylated product was confirmed using 1H and 13C NMR spectroscopy and mass spectrometry. mdpi.com This methodology represents a key strategy for the functionalization of the pyrimidine-4,6-diol scaffold at the C5 position.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings, particularly those activated by electron-withdrawing groups. In the pyrimidine series, the presence of two ring nitrogen atoms facilitates SNAr reactions by stabilizing the anionic intermediate (Meisenheimer complex). uniatlantico.edu.co For pyrimidine-4,6-diols, direct nucleophilic substitution of the hydroxyl groups is challenging. Therefore, a common strategy involves converting the hydroxyl groups into better leaving groups, typically halogens.

The conversion of 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines can be efficiently achieved using reagents like phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. uniatlantico.edu.co This transformation is a crucial step, as the resulting dichloropyrimidines are highly reactive towards a wide range of nucleophiles. mdpi.com

Once the activated 4,6-dichloropyrimidine (B16783) is formed, it can undergo sequential or simultaneous substitution reactions with various nucleophiles. These include:

Amination: Reaction with primary or secondary amines to introduce amino substituents. The reaction conditions can often be controlled to achieve mono- or di-substitution. nih.gov For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines in ethanol (B145695) under reflux leads to mono-aminated products. mdpi.com

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to yield the corresponding ethers. In some cases, solvolysis with the alcohol solvent in the presence of a base can lead to the introduction of alkoxy groups. uniatlantico.edu.comdpi.com

Thiolation: Reaction with thiols or their corresponding thiolates to form thioethers.

The regioselectivity of these substitutions can be influenced by the existing substituents on the pyrimidine ring and the reaction conditions. For example, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the reaction with indoline (B122111) in the presence of sodium hydroxide (B78521) in ethanol or methanol (B129727) leads to the substitution of one chlorine atom by the indoline nucleophile and the other by an alkoxide from the solvent. mdpi.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes, guided by the principles of green chemistry. These principles include the use of less hazardous chemicals, renewable feedstocks, energy-efficient processes (like microwave heating), and solvent-free or aqueous reaction media.

In the synthesis of pyrimidine derivatives, several green chemistry approaches have been explored. One notable example is the use of microwave irradiation in "dry media" for the one-pot synthesis of novel morpholino pyrimidines. researchgate.net This method offers advantages such as significantly reduced reaction times, operational simplicity, and avoidance of volatile organic solvents.

Another green strategy involves the use of milder and safer reagents. For instance, the oxidative polymerization of 2,5-dimethoxyaniline (B66101) has been achieved using a mild oxidizing system of HCl/NaCl/H₂O₂, which is a more environmentally friendly alternative to traditional, harsher oxidizing agents. rsc.org

While specific green synthesis methods for this compound are not extensively documented, the principles can be readily applied. Potential green approaches could include:

Catalytic methods: Employing catalysts to reduce the amount of reagents needed and to enable milder reaction conditions.

One-pot reactions: Designing reaction sequences where multiple steps are carried out in the same reaction vessel, which reduces waste and improves efficiency.

Aqueous synthesis: Performing reactions in water, which is a non-toxic, non-flammable, and inexpensive solvent.

These approaches are crucial for developing sustainable synthetic routes to pyrimidine-4,6-diol derivatives and other heterocyclic compounds.

Synthesis of Related Pyrimidine-4,6-diol Structures for Comparative Studies

2-Mercaptopyrimidine-4,6-diol (B8817847) Derivatives

2-Mercaptopyrimidine-4,6-diol and its derivatives are an important class of compounds due to the versatile reactivity of the mercapto (-SH) group. ontosight.ai The parent compound, 2-mercaptopyrimidine-4,6-diol, consists of a pyrimidine ring with hydroxyl groups at positions 4 and 6, and a mercapto group at position 2. ontosight.ai Its synthesis can be achieved through the reaction of a pyrimidine precursor with a sulfhydryl-containing compound like mercaptoacetic acid. ontosight.ai

The mercapto group is readily S-alkylated, providing a convenient handle for introducing various side chains. A common method for synthesizing S-substituted derivatives involves the reaction of the corresponding mercaptopyrimidine with an alkyl halide in the presence of a base. mdpi.com For example, 4,6-diamino-2-mercaptopyrimidine (B16073) reacts with n-heptyl chloride in DMF at 50 °C to furnish the S-alkylated product, 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com

Similarly, a series of novel S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) have been synthesized. researchgate.neteurekaselect.com These syntheses often start from 4,6-dimethylpyrimidine-2-thiol hydrochloride and involve reactions with various electrophiles to introduce substituents on the sulfur atom. researchgate.neteurekaselect.com

Table 2: Examples of Synthesized 2-Mercaptopyrimidine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4,6-Diamino-2-mercaptopyrimidine | n-Heptyl chloride | 2-(Heptylthio)pyrimidine-4,6-diamine | mdpi.com |

| 4,6-Dimethylpyrimidine-2-thiol | Chloroacetamide | 2-(Carbamoylmethylthio)-4,6-dimethylpyrimidine | researchgate.net |

These synthetic routes allow for the creation of a diverse library of 2-mercaptopyrimidine-4,6-diol derivatives for comparative biological and chemical studies.

Substituted Aminopyrimidine-4,6-diols

Substituted aminopyrimidine-4,6-diols are a significant class of pyrimidines, often synthesized for screening as biologically active agents. A primary and effective method for their synthesis is the condensation reaction between a substituted malonic acid ester and guanidine (B92328). nih.gov This reaction is typically carried out in the presence of a strong base like sodium ethoxide.

An optimized procedure involves the condensation of various monosubstituted diethyl malonates with guanidine using an excess of sodium ethoxide in ethanol. nih.gov This approach has been used to prepare a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines in high yields. nih.gov The substituent at the 5-position is determined by the specific monosubstituted malonic ester used.

Table 3: Synthesis of 5-Substituted 2-Aminopyrimidine-4,6-diols

| 5-Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| Methyl | 91 | >250 | nih.gov |

| Ethyl | 88 | >250 | nih.gov |

| Isopropyl | 93 | >250 | nih.gov |

| Phenyl | 94 | >250 | nih.gov |

Data sourced from a study on the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov

Another synthetic route to substituted aminopyrimidines involves the reaction of chalcones with guanidine nitrate. ijpsonline.com This Claisen-Schmidt condensation followed by cyclization with guanidine yields 4,6-diaryl substituted-4,5-dihydro-2-aminopyrimidines. ijpsonline.com

Furthermore, the amino group itself can be introduced onto a pre-formed pyrimidine ring via nucleophilic substitution of a suitable leaving group, such as a halogen, as previously discussed. nih.gov The synthesis of 2-amino-4,6-dihydroxypyrimidine (B16511) can also be achieved by reacting dimethyl malonate with guanidine hydrochloride in the presence of sodium methoxide. chemicalbook.com These varied synthetic methodologies provide access to a wide array of substituted aminopyrimidine-4,6-diols for further investigation.

Iii. Advanced Spectroscopic and Analytical Characterization Techniques for 2,5 Dimethylpyrimidine 4,6 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the carbon-hydrogen framework. For 2,5-Dimethylpyrimidine-4,6-diol, which exists in a tautomeric equilibrium with its keto form (2,5-dimethyl-1,6-dihydropyrimidine-4,6-dione), NMR provides detailed information about the distinct chemical environments of its proton and carbon nuclei. The use of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is common for dissolving such diol compounds for NMR analysis. researchgate.net

Proton NMR (¹H NMR) analysis identifies the different types of protons in a molecule based on their unique electronic environments. In the structure of this compound, one would expect to observe signals corresponding to the methyl protons, the hydroxyl (-OH) or amide (-NH) protons depending on the dominant tautomer, and potentially a proton on the pyrimidine (B1678525) ring if it exists.

In a representative ¹H-NMR spectrum of a related pyrimidine diol compound recorded in DMSO-d6, characteristic signals confirm the presence of different proton environments. researchgate.net The protons of the two methyl groups (CH₃) would likely appear as distinct singlets, and the protons of the hydroxyl/amide groups would typically produce broader signals.

Table 1: Representative ¹H NMR Chemical Shift Data

| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Methyl Protons (C2-CH₃) | Varies | Singlet |

| Methyl Protons (C5-CH₃) | Varies | Singlet |

Note: Actual chemical shifts can vary based on solvent, concentration, and temperature. The data presented is illustrative of expected signals.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would be characterized by signals for the two methyl carbons and the four carbons of the pyrimidine ring. The chemical shifts of the ring carbons, particularly those bonded to oxygen and nitrogen, appear significantly downfield.

For instance, ¹³C-NMR spectral data for a similar diol structure shows peaks attributed to imide and ketone carbons in the range of 163-193 ppm, while aromatic carbons are observed between 115 and 154 ppm. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Data

| Carbon Type | Expected Chemical Shift (δ) in ppm |

|---|---|

| Methyl Carbons (-CH₃) | ~18-25 |

| Pyrimidine Ring Carbon (C5) | ~99 |

| Pyrimidine Ring Carbon (C2) | ~150-160 |

Note: The chemical shifts are approximate and based on data from related structures and general principles. researchgate.netmdpi.com The C4 and C6 carbons are expected to be in a low-field region due to their attachment to electronegative oxygen and nitrogen atoms.

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are employed for definitive structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would be less informative for the main structure as the methyl groups and the ring proton (if present) are not on adjacent carbons and thus would not show correlations. However, it is useful for identifying any coupled spin systems in potential impurities.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals directly with the carbon signals to which they are attached (one-bond C-H correlations). columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of each methyl group to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for piecing together the molecular skeleton. For this compound, one would expect to see correlations from the methyl protons to the adjacent ring carbons. For example, the protons of the C2-methyl group would show correlations to the C2 and C-N=C carbons of the pyrimidine ring, confirming their connectivity.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The calculated exact mass of this compound (C₆H₈N₂O₂) is 140.0586 g/mol . An experimental HRMS measurement confirming this mass with high precision (typically within 5 ppm) provides strong evidence for the compound's identity and elemental composition. mdpi.com

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₂ |

| Calculated Exact Mass | 140.0586 g/mol |

| Ionization Mode | ESI+ or ESI- |

| Expected Ion (ESI+) | [M+H]⁺ = 141.0664 |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the high-resolution and high-mass-accuracy capabilities of a QTOF mass spectrometer. This makes it an ideal method for detecting, identifying, and quantifying trace-level impurities in chemical substances. researchgate.netethernet.edu.et

A validated LC-QTOF-MS/MS method can be developed for the impurity profiling of this compound. nih.gov The methodology would involve:

Chromatographic Separation: An LC method, often using a C18 column, is developed to separate the main compound from any process-related impurities or degradation products. nih.gov

High-Resolution Detection: The QTOF analyzer provides high-resolution full-scan MS data, allowing for the determination of the elemental composition of any detected impurities. mdpi.com

MS/MS Fragmentation: The instrument can perform targeted MS/MS analysis, where a specific impurity ion is selected, fragmented, and its product ions are analyzed. This fragmentation pattern serves as a structural fingerprint to help identify the impurity, often by comparing it to the fragmentation of the main compound. researchgate.net

This approach is highly sensitive and specific, making it suitable for quantifying potentially genotoxic impurities at the parts-per-million (ppm) level, ensuring the quality and safety of the material. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in the elucidation of the molecular framework of this compound. IR spectroscopy probes the vibrational modes of the molecule, identifying characteristic functional groups, while UV-Vis spectroscopy provides information on the electronic transitions within the conjugated pyrimidine system.

Infrared spectroscopy is a powerful tool for identifying the functional groups and structural features of this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to specific molecular vibrations. While a specific, publicly available IR spectrum for this compound is not readily found, the expected vibrational frequencies can be inferred from the analysis of closely related pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidine. mercer.educhemicalbook.com

The analysis of similar structures indicates that the IR spectrum of this compound would exhibit characteristic peaks corresponding to the vibrations of the pyrimidine ring, the methyl groups, and the hydroxyl groups. The tautomeric nature of the diol form, likely existing in equilibrium with its keto forms (e.g., 2,5-dimethyl-1H-pyrimidine-4,6-dione), will significantly influence the spectrum.

Key expected vibrational modes would include:

O-H Stretching: In the diol form, broad absorption bands are expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the hydroxyl groups. These bands are often broadened by hydrogen bonding.

N-H Stretching: In the keto-enol tautomeric forms, N-H stretching vibrations from the pyrimidine ring would appear in the 3100-3300 cm⁻¹ range.

C-H Stretching: Vibrations corresponding to the methyl (CH₃) groups are anticipated in the 2850-3000 cm⁻¹ region.

C=O Stretching: The keto tautomers would show strong absorption bands for carbonyl (C=O) stretching, typically in the range of 1650-1750 cm⁻¹. The exact position would depend on the extent of conjugation and hydrogen bonding.

C=N and C=C Stretching: The pyrimidine ring itself will have characteristic stretching vibrations for C=N and C=C bonds, usually found in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the hydroxyl groups in the diol form would likely appear in the 1050-1250 cm⁻¹ range.

Methyl Group Bending: Asymmetrical and symmetrical bending vibrations of the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 1: Predicted IR Absorption Bands for this compound based on Analogous Compounds

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretching | Hydroxyl (-OH) | 3200-3600 (broad) |

| N-H Stretching | Amide/Imine (-NH) | 3100-3300 |

| C-H Stretching | Methyl (-CH₃) | 2850-3000 |

| C=O Stretching | Carbonyl (C=O) | 1650-1750 |

| C=N / C=C Stretching | Pyrimidine Ring | 1400-1650 |

| C-O Stretching | Hydroxyl (C-OH) | 1050-1250 |

| CH₃ Bending | Methyl (-CH₃) | ~1450 and ~1375 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for studying conjugated systems, such as the pyrimidine ring in this compound.

Studies on related 4,6-dihydroxypyrimidine (B14393) derivatives provide insight into the expected electronic transitions. nih.gov The spectra of these compounds are typically characterized by intense absorption bands in the UV region. For instance, 4,6-dihydroxypyrimidine and its 2-alkyl derivatives exhibit strong absorption maxima around 200–204 nm and 252–254 nm. nih.gov These absorptions are attributed to π → π* transitions within the conjugated pyrimidine system.

The position and intensity of these absorption bands are sensitive to the substituents on the pyrimidine ring and the solvent environment. The methyl groups at the 2 and 5 positions in this compound are expected to have a bathochromic (red) shift on the absorption maxima compared to the unsubstituted 4,6-dihydroxypyrimidine due to their electron-donating inductive effect. The hydroxyl groups also significantly influence the electronic structure and the resulting UV-Vis spectrum.

Furthermore, the tautomeric equilibrium between the diol and diketo forms will affect the UV-Vis spectrum. The different tautomers will have distinct electronic configurations and thus different absorption profiles. The pH of the solution can also alter the spectrum by influencing the ionization state of the molecule, leading to shifts in the absorption maxima. For example, in acidic solutions, protonation of the nitrogen atoms in the pyrimidine ring can occur, leading to changes in the electronic transitions. nih.gov

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Neutral Solvent

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Pyrimidine Ring | ~200-210 |

| π → π | Conjugated System | ~255-265 |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions, while High-Performance Liquid Chromatography (HPLC) provides a more quantitative and high-resolution analysis.

Thin Layer Chromatography (TLC) is a widely used technique in synthetic chemistry for its simplicity and speed in monitoring the progress of a chemical reaction. mercer.edu By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be tracked over time.

For pyrimidine derivatives, a common stationary phase for TLC is silica (B1680970) gel 60 F₂₅₄. merckmillipore.com The F₂₅₄ indicates that the silica gel is impregnated with a fluorescent indicator that allows for the visualization of spots under UV light at 254 nm. A typical mobile phase for the separation of pyrimidine derivatives is a mixture of a relatively nonpolar solvent and a more polar solvent, such as chloroform (B151607) and methanol (B129727). A common eluent system is a 90:10 (v/v) mixture of chloroform and methanol. merckmillipore.com

The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. By comparing the Rf value of the product spot to that of the starting materials and any potential byproducts, the progress of the reaction can be effectively monitored. Visualization is typically achieved by exposing the plate to UV light, where the conjugated pyrimidine ring of this compound would absorb the light and appear as a dark spot against the fluorescent background.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is frequently employed to assess the purity of synthesized compounds, including pyrimidine derivatives. nih.gov

A common HPLC method for the analysis of pyrimidine-based compounds involves reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and an organic modifier like methanol or acetonitrile. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of compounds with varying polarities.

For the analysis of this compound, a typical HPLC system would consist of a C18 column and a mobile phase gradient of water and methanol. To improve peak shape and resolution, a small amount of an acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as around 254 nm, which is characteristic for many pyrimidine derivatives. The retention time, the time it takes for the compound to elute from the column, is a key parameter for identification, while the peak area is proportional to the concentration of the compound, allowing for quantitative purity assessment.

Iv. Theoretical and Computational Chemistry of 2,5 Dimethylpyrimidine 4,6 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of 2,5-dimethylpyrimidine-4,6-diol. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's electronic structure and its implications for chemical reactivity.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various properties, including molecular geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These calculations are crucial for understanding the reactivity of a molecule.

While direct DFT studies on this compound are not extensively available in the reviewed literature, research on similar pyrimidine (B1678525) derivatives, such as 2-amino-4,6-dimethyl pyrimidine (ADMP), provides a strong basis for understanding its probable characteristics. nih.gov For ADMP, DFT calculations using the B3LYP method with 6-31+G and 6-311++G basis sets have been shown to provide optimized geometrical parameters that are in good agreement with experimental data. nih.gov

The reactivity of a molecule can be described by global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO). A smaller energy gap (ΔE) between the HOMO and LUMO indicates higher reactivity. ijcce.ac.irresearchgate.net For pyrimidine derivatives, the distribution of electron density in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. ijcce.ac.ir

Table 1: Predicted Global Reactivity Descriptors for a Pyrimidine Derivative (Illustrative)

| Parameter | Description | Predicted Value (a.u.) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.235 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.089 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.146 |

| Ionization Potential (I) | -EHOMO | 0.235 |

| Electron Affinity (A) | -ELUMO | 0.089 |

| Global Hardness (η) | (I - A) / 2 | 0.073 |

| Chemical Potential (µ) | -(I + A) / 2 | -0.162 |

| Global Electrophilicity (ω) | µ² / (2η) | 0.180 |

Note: This table is illustrative and based on general findings for pyrimidine derivatives. The values are not specific to this compound and are intended to demonstrate the type of data obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. ijcce.ac.ir The MEP surface allows for the identification of electron-rich regions (nucleophilic sites), which are typically colored in shades of red, and electron-poor regions (electrophilic sites), colored in shades of blue.

For pyrimidine derivatives, the MEP analysis typically reveals that the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the diol groups are the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and hydroxyl groups, as well as the carbon atoms of the pyrimidine ring, are generally electron-deficient and thus prone to nucleophilic attack. ijcce.ac.ir This information is critical for predicting how the molecule will interact with other molecules and its potential role in chemical reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of their behavior over time. These simulations are particularly useful for investigating processes such as adsorption and surface interactions.

While specific MD simulation studies on the adsorption of this compound were not found in the reviewed literature, the principles of MD simulations can be applied to understand its potential interactions with various surfaces. MD simulations can model the adsorption process by calculating the interaction energies between the molecule and a surface, revealing the preferred orientation and binding affinity. nih.gov

For a molecule like this compound, MD simulations could predict its adsorption behavior on different materials. The hydroxyl and pyrimidine nitrogen groups would likely play a significant role in surface interactions through hydrogen bonding and other non-covalent interactions. The orientation of the molecule on the surface would be influenced by a balance of these specific interactions and van der Waals forces. mdpi.com

In Silico Screening and Predictive Modeling

In silico methods are increasingly used to predict the biological activities of chemical compounds, accelerating the drug discovery process by identifying promising candidates for further experimental testing.

The pyrimidine scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and antitumor effects. nih.govnih.gov In silico screening of pyrimidine derivatives often involves techniques like molecular docking and pharmacophore modeling to predict their potential biological targets.

Although specific in silico screening results for this compound are not detailed in the available literature, studies on similar pyrimidine derivatives suggest that it could be a candidate for various biological activities. For instance, in silico tools can predict properties like Lipinski's rule of five, which assesses the druglikeness of a compound based on its physicochemical properties. nih.govresearchgate.net

Table 2: Predicted Biological Activities for Pyrimidine Derivatives (Illustrative)

| Activity | Prediction Method | Potential Target |

| Antimicrobial | Molecular Docking | Bacterial enzymes |

| Antiviral | Pharmacophore Modeling | Viral proteins |

| Anticancer | QSAR | Kinases, DNA |

| Anti-inflammatory | Reverse Docking | Cyclooxygenase (COX) |

Note: This table is illustrative and based on the known biological activities of the pyrimidine class of compounds. The listed activities are not confirmed for this compound.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of pyrimidine derivatives is a critical area of research in medicinal chemistry, as substitutions on the pyrimidine nucleus significantly influence their biological activities. nih.govresearchgate.net While specific and extensive SAR studies focusing solely on this compound are not widely documented in publicly available literature, the SAR of the broader class of pyrimidine derivatives, including pyrimidine-4,6-diones and other substituted pyrimidines, has been investigated for various therapeutic targets. These studies provide valuable insights into how structural modifications of the pyrimidine scaffold can modulate biological effects, which may be extrapolated to understand the potential activities of this compound derivatives.

The pyrimidine ring is a key structural motif found in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govmedwinpublishers.com The biological activity of these derivatives is often linked to their ability to act as antimetabolites by mimicking endogenous pyrimidines and interfering with the synthesis of nucleic acids. medwinpublishers.comwjarr.com

Research into various pyrimidine derivatives has revealed key structural features that determine their biological efficacy. For instance, in a series of 4,6-diaryl-2-pyrimidinamine derivatives developed as anti-breast cancer agents, the nature and position of substituents on the aryl rings were found to be crucial for their activity. These compounds were designed to concurrently antagonize the estrogen receptor (ER) and inhibit vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

In another study focusing on thieno[2,3-d]pyrimidine-2,4-dione derivatives as non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor, modifications at the 3- and 6-positions of the thienopyrimidine core, as well as substitutions on a phenyl ring at the 6-position, were systematically evaluated. This led to the discovery of a potent and orally bioavailable antagonist. acs.org The data from these studies underscore the importance of substituent patterns in determining the pharmacological profile of pyrimidine-based compounds.

Furthermore, studies on the basicity of 4,6-dihydroxypyrimidine (B14393) derivatives have shown that substituents at the 2- and 5-positions influence the electronic properties of the pyrimidine ring. Alkyl groups at position 2 were found to increase the basicity of the compound, whereas a nitro group at position 5 led to a decrease. acs.org These electronic modifications can, in turn, affect the binding affinity of the molecule to its biological target.

The following tables present SAR data from studies on related pyrimidine derivatives, illustrating how specific structural changes impact their biological activities.

Table 1: SAR of 4,6-Diaryl-2-Pyrimidinamine Derivatives as Anti-Breast Cancer Agents nih.gov

| Compound | R1 | R2 | R3 | MCF-7 IC₅₀ (μM) | HUVEC IC₅₀ (μM) | Ishikawa IC₅₀ (μM) |

| III-3A | H | H | H | 0.43 ± 0.05 | 0.51 ± 0.03 | 0.62 ± 0.08 |

| III-3B | F | H | H | 0.76 ± 0.09 | 0.88 ± 0.11 | 1.05 ± 0.14 |

| III-3C | Cl | H | H | 0.52 ± 0.06 | 0.63 ± 0.07 | 0.78 ± 0.09 |

| III-3D | OCH₃ | H | H | 1.25 ± 0.15 | 1.48 ± 0.19 | 1.67 ± 0.21 |

| III-3E | H | OCH₃ | H | 0.98 ± 0.12 | 1.12 ± 0.14 | 1.33 ± 0.17 |

| III-3F | H | H | OCH₃ | 0.66 ± 0.08 | 0.79 ± 0.10 | 0.91 ± 0.11 |

MCF-7: Human breast cancer cell line (ER-positive) HUVEC: Human umbilical vein endothelial cells Ishikawa: Human endometrial adenocarcinoma cell line

Table 2: SAR of Thieno[2,3-d]pyrimidine-2,4-dione Derivatives as LHRH Receptor Antagonists acs.org

| Compound | R | LHRH Receptor Binding Affinity (IC₅₀, nM) |

| 9a | p-methoxyphenyl | 1.8 |

| 9b | p-ethoxyphenyl | 2.5 |

| 9d | p-(acetylamino)phenyl | 0.73 |

| 9e | p-(propionylamino)phenyl | 0.68 |

| 9k | p-(3-methoxyureido)phenyl | 0.23 |

These examples from related pyrimidine classes highlight the sensitivity of biological activity to structural modifications. For this compound, it can be inferred that substitutions at the methyl groups (positions 2 and 5) or the diol functional groups (positions 4 and 6) would likely lead to significant changes in its physicochemical properties and biological activity profile. Further empirical studies are necessary to delineate the specific SAR for this particular compound.

V. Biological Activity and Medicinal Chemistry Applications of 2,5 Dimethylpyrimidine 4,6 Diol and Analogs

Antimicrobial Properties

The pyrimidine (B1678525) core is a fundamental component of various antimicrobial agents. Analogs of 2,5-Dimethylpyrimidine-4,6-diol have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria, fungi, and viruses.

The search for novel antibacterial agents has led researchers to explore various substituted pyrimidine scaffolds. Tetrahydropyrimidinyl-substituted benzimidazoles, for instance, have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov In these studies, the substitution pattern on the benzimidazole (B57391) ring and the nature of the linker to the tetrahydropyrimidine (B8763341) moiety were found to significantly influence the antibacterial potency. nih.gov For example, benzoyl-substituted benzimidazole derivatives have shown particular effectiveness against Gram-negative pathogens. nih.gov

Another class of related compounds, the 2,4-diamino-5-benzylpyrimidines, have a well-established history as antibacterial agents. These compounds, including the notable drug trimethoprim, act as folic acid antagonists, a mechanism that inhibits bacterial growth.

Analogs of this compound have also been investigated for their potential as antifungal agents. A series of novel 2,6-dimethyl-4-aminopyrimidine hydrazones were designed and synthesized as potential inhibitors of the pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1), a crucial enzyme in fungal metabolism. nih.gov Several of these compounds exhibited significant inhibition of mycelial growth against various phytopathogenic fungi. nih.gov

Furthermore, 2,5-disubstituted-6-arylamino-4,7-benzimidazolediones have been synthesized and tested for their in vitro antifungal activity. nih.gov Certain derivatives within this series, particularly those with a chloro and a pyridyl substituent, demonstrated potent activity against Candida species and Aspergillus niger. nih.gov

The following table summarizes the in vitro antifungal activity of selected 2,6-dimethyl-4-aminopyrimidine hydrazone derivatives against various phytopathogenic fungi.

| Compound | Target Fungi | Inhibition (%) at 50 µg/mL |

| 5f | Botrytis cinerea | >80% |

| Monilia fructigena | >80% | |

| Colletotrichum gloeosporioides | >80% | |

| Botryosphaeria dothidea | >80% | |

| 5i | Botrytis cinerea | >80% |

| Monilia fructigena | >80% | |

| Colletotrichum gloeosporioides | >80% | |

| Botryosphaeria dothidea | >80% |

Data sourced from in vitro antifungal assays. nih.gov

Anticancer Research

The pyrimidine ring is a constituent of the nucleobases uracil, cytosine, and thymine, making it a critical structure in cellular processes and a target for anticancer drug design. Various analogs of this compound have been explored for their potential as anticancer agents.

The anticancer mechanisms of pyrimidine analogs are diverse. For instance, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to induce mitochondrial-related apoptosis in cancer cells. rsc.org This is achieved by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. rsc.org Western blot analyses indicated that these compounds could concurrently suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation. rsc.org Molecular docking studies have suggested that MEK1 kinase could be a potential target for these compounds. rsc.org

Several studies have reported the in vitro and in vivo anticancer efficacy of pyrimidine analogs. For example, 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. mdpi.comnih.gov Some of these compounds showed selective and effective cytotoxicity against human malignant glioma cell lines. mdpi.com In vivo studies with certain DHPM derivatives have indicated their potential as lead compounds for the development of new anti-tumor drugs for treating glioma. mdpi.comnih.gov

In another study, the effects of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) and its ethyl analog (DAEP) were investigated on the growth of Walker carcinoma 256 in rats. Both compounds were found to inhibit the growth of this tumor, which is known to be resistant to methotrexate. nih.gov

The following table presents the in vitro cytotoxic activity of a representative 2-amino-4-aryl-pyrimidine derivative of ursolic acid (compound 7b) against several cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 7b | MCF-7 (Breast) | 0.48 ± 0.11 |

| HeLa (Cervical) | 0.74 ± 0.13 | |

| HepG2 (Liver) | Not specified | |

| A549 (Lung) | Not specified |

Data represents the concentration required to inhibit 50% of cell growth (IC₅₀) and is sourced from an MTT assay. rsc.org

Enzyme Inhibition Studies

The investigation of this compound and its analogs has revealed significant interactions with various enzymes, highlighting their potential as targeted therapeutic agents.

GPR84, a G protein-coupled receptor, is activated by medium-chain fatty acids and has been implicated in inflammatory processes. nih.govresearchgate.net A high-throughput screening of a large compound library identified 2-(hexylthio)pyrimidine-4,6-diol as a GPR84 agonist. nih.gov This discovery prompted further investigation into the structure-activity relationship of alkylpyrimidine-4,6-diol derivatives. nih.govnih.gov

Systematic modifications of the lead compound demonstrated that the length of the alkyl chain, the linker group, and the orientation of the pyrimidine ring all influence the agonist activity on GPR84. nih.govnih.gov Notably, replacing the hydroxyl groups on the pyrimidine ring with other functional groups resulted in a loss of agonistic activity, indicating the essential role of these hydroxyl groups. researchgate.net The research culminated in the identification of 6-nonylpyridine-2,4-diol as a highly potent and selective GPR84 agonist. nih.govnih.gov

Table 1: GPR84 Agonist Activity of Selected Pyrimidine Analogs

| Compound | EC50 (nM) |

|---|---|

| 2-(hexylthio)pyrimidine-4,6-diol | 139 |

| 6-n-octylaminouracil (6-OAU) | 512 |

| 6-nonylpyridine-2,4-diol | 0.189 |

Data sourced from a study on GPR84 agonists. nih.gov

Recent studies have explored the potential of aminodimethylpyrimidinol derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma. nih.gov A novel series of these compounds was designed and synthesized, with molecular docking studies elucidating the structure-activity relationships. nih.gov

The research highlighted that the substitution of methyl groups on the pyrimidine ring was generally detrimental to FGFR4 inhibitory activity. nih.gov However, the combination of fluorine substitution at the dimethoxyphenyl ring and methyl groups on the pyrimidine ring in certain compounds contributed to higher FGFR4 activity and selectivity. nih.gov Specifically, the dimethyl groups on the pyrimidine ring of one promising compound, 6O, were found to prevent a proper conformation for binding to FGFR1-3, thus enhancing its selectivity for FGFR4. nih.gov

Immunomodulatory Effects

The immunomodulatory properties of pyrimidine derivatives are a significant area of investigation, particularly their interaction with nitric oxide synthase and the subsequent impact on nitric oxide production.

Research into 5-substituted 2-amino-4,6-dihydroxypyrimidines has shed light on their potential to modulate the immune response. A series of these compounds were synthesized and screened for their effects on nitric oxide (NO) production in mouse peritoneal cells. nih.gov

The study revealed that while 2-amino-4,6-dihydroxypyrimidine (B16511) analogs themselves did not inhibit NO production, their dichlorinated counterparts showed significant inhibitory activity. nih.gov Specifically, 5-fluoro-2-amino-4,6-dichloropyrimidine was the most potent inhibitor of immune-activated NO production, with an IC50 of 2 µM. nih.gov Other 2-amino-4,6-dichloropyrimidine (B145751) derivatives also demonstrated inhibitory effects, with IC50 values ranging from 9 to 36 µM. nih.gov Importantly, these compounds did not show any cytotoxic effects on the cells. nih.gov The exact mechanism of this NO-inhibitory action is still under investigation. nih.gov

Table 2: Inhibition of Nitric Oxide Production by 2-amino-4,6-dichloropyrimidine Analogs

| Compound | IC50 (µM) |

|---|---|

| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 |

| Other 2-amino-4,6-dichloropyrimidine derivatives | 9-36 |

Data from an in vitro nitric oxide assay. nih.gov

Applications in Drug Discovery and Development

The diverse biological activities of this compound and its analogs make them attractive scaffolds for drug discovery and development. nih.govsigmaaldrich.comsigmaaldrich.com The pyrimidine nucleus is a key component in a variety of pharmacologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. medwinpublishers.comnih.gov

The development of potent and selective GPR84 agonists, such as the alkylpyrimidine-4,6-diol derivatives, provides valuable tools for studying the physiological functions of this receptor and its role in diseases like Alzheimer's, neuropathic pain, and inflammatory bowel disease. nih.govresearchgate.net Similarly, the discovery of selective FGFR4 inhibitors from the aminodimethylpyrimidinol class offers a promising avenue for the development of new treatments for hepatocellular carcinoma. nih.gov

Furthermore, the ability of certain pyrimidine analogs to inhibit nitric oxide production without causing cytotoxicity suggests their potential as novel anti-inflammatory agents. nih.gov The ongoing research into the synthesis and biological evaluation of new pyrimidine derivatives continues to expand the therapeutic possibilities for this versatile class of compounds. researchgate.netresearchgate.net

Scaffold for New Therapeutic Agents

The pyrimidine-4,6-diol core, a key feature of this compound, serves as a valuable scaffold in the design and synthesis of new therapeutic agents. This structural motif has been effectively utilized in the development of potent agonists for G protein-coupled receptor 84 (GPR84). GPR84 is primarily expressed in hematopoietic tissues and is implicated in inflammatory diseases, making it an attractive target for drug discovery.

A systematic structure-activity relationship (SAR) study was conducted based on a high-throughput screening (HTS) hit, 2-(hexylthio)-pyrimidine-4,6-diol, to develop novel GPR84 agonists. nih.gov Researchers synthesized a series of 2-alkylpyrimidine-4,6-diol derivatives by modifying the alkyl chain at the 2-position of the pyrimidine ring. nih.gov This investigation demonstrated that the agonist activity for GPR84 is influenced by the length of the side chain, the nature of the linker group, and the orientation of the pyrimidine ring. nih.gov

Further structural modifications involved replacing the sulfur linker with a carbon atom, leading to the synthesis of 6-alkylpyridine-2,4-diol derivatives. nih.gov These efforts culminated in the identification of 6-nonylpyridine-2,4-diol as a highly potent and selective GPR84 agonist, with an EC₅₀ of 0.189 nM. nih.govunisi.it This compound was reported to be the most potent GPR84 agonist discovered at the time of the study. nih.govunisi.it The development of such novel agonists provides valuable chemical tools for investigating the physiological functions of GPR84. nih.govunisi.it

Table 1: In Vitro GPR84 Agonistic Activities of Pyrimidine-4,6-diol Analogs

| Compound | Structure | EC₅₀ (nM) |

| 2-(hexylthio)-pyrimidine-4,6-diol | HTS Hit | |

| 6-nonylpyridine-2,4-diol | 0.189 |

EC₅₀ represents the concentration of a drug that gives a half-maximal response.

Prodrug Design Strategies

For other classes of pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, which are potent protein kinase inhibitors, a prodrug approach has been successfully employed to enhance their suboptimal aqueous solubility. unisi.itnih.gov A common strategy involves the synthesis of carbamate (B1207046) derivatives. nih.gov This can be achieved through a one-pot, two-step procedure where a secondary amine on the pyrimidine scaffold reacts with an agent like triphosgene (B27547) to form a carbonyl-chloride intermediate. unisi.it This intermediate can then react with an appropriate alcohol to yield the final carbamate prodrug. unisi.it

This approach has been shown to yield prodrugs with significantly improved aqueous solubility and favorable hydrolysis rates in human and murine serum. nih.gov The enhanced solubility can lead to better performance in in vitro assays and improved pharmacokinetic profiles in vivo. unisi.itnih.gov For instance, a study on pyrazolo[3,4-d]pyrimidine prodrugs demonstrated an increased ability to cross cell membranes compared to the parent drugs, which contributed to better in vitro cytotoxicity against cancer cell lines. unisi.itnih.gov

Another prodrug strategy for pyrimidine analogues involves linking them to dipeptide moieties that have an affinity for intestinal transporters like hPepT1. nih.gov This can potentially increase the oral bioavailability of the parent drug. nih.gov These examples highlight that should this compound or its direct analogs demonstrate therapeutic potential but suffer from poor drug-like properties, established prodrug strategies for the broader pyrimidine class could be explored to optimize their clinical utility.

Vi. Materials Science and Other Advanced Applications

Coordination Chemistry and Metal Complex Formation

2,5-Dimethylpyrimidine-4,6-diol and its derivatives are of significant interest in coordination chemistry due to the presence of multiple nitrogen and oxygen donor atoms. These sites allow for the formation of stable complexes with a wide range of metal ions, leading to novel materials with diverse structural and functional properties.

The synthesis of metal chelates involving pyrimidine (B1678525) derivatives is a well-established area of research. For instance, new and synthetically important symmetrical bis(4,6-dimethyl-2-pyrimidyl)dichalcogenides have been successfully synthesized by reacting 4,6-dimethyl-2-chloropyrimidine with corresponding dichalcogenide ions (where the chalcogen is sulfur, selenium, or tellurium). researchgate.net Similarly, unsymmetrical 2-(arylchalcogenyl)pyrimidines have been prepared by reacting 4,6-dimethyl-2-chloropyrimidine with arylselenide ions. researchgate.net These compounds have been thoroughly characterized using various spectroscopic techniques, including NMR (¹H, ¹³C, ⁷⁷Se), FT-IR, and mass spectrometry. researchgate.net

In a different approach, a series of alkylpyrimidine-4,6-diol derivatives have been designed and synthesized. nih.gov These synthetic efforts highlight the versatility of the pyrimidine scaffold in creating a diverse library of ligands for metal coordination.

The following table provides examples of synthesized metal complexes and the techniques used for their characterization:

| Ligand/Precursor | Metal/Reagent | Synthesized Compound | Characterization Techniques |

| 4,6-dimethyl-2-chloropyrimidine | Dichalcogenide ions (S, Se, Te) | Symmetrical bis(4,6-dimethyl-2-pyrimidyl)dichalcogenides | NMR, FT-IR, Mass Spectrometry |

| 4,6-dimethyl-2-chloropyrimidine | Arylselenide ions | Unsymmetrical 4,6-dimethyl-2-(arylchalcogenyl)pyrimidines | NMR, FT-IR, Mass Spectrometry, X-ray Crystallography |

| 2-Alkylpyrimidine-4,6-diol derivatives | Not specified | Novel GPR84 agonists | Not specified in the context of metal chelation |

This table is based on available data and is not exhaustive.

The interaction between pyrimidine-based ligands and metal centers is crucial in determining the geometry and properties of the resulting complexes. X-ray crystallography has been instrumental in elucidating the precise coordination modes and spatial arrangement of atoms in these structures. For example, the crystal structures of bis(4,6-dimethyl-2-pyrimidyl)diselenide and 4,6-dimethyl-2-(phenylselanyl)pyrimidine have been determined, revealing intramolecular Se···N chalcogen bond interactions. researchgate.net

In dinuclear lanthanide complexes, bipyridyl ligands, which share structural similarities with pyrimidine derivatives in terms of nitrogen donor atoms, demonstrate strong coordination ability. frontiersin.org The average bond length of Pr-O in these complexes is shorter than that of Pr-N, suggesting a stronger coordination of the oxygen atom. frontiersin.org This observation is relevant to this compound, which possesses both oxygen and nitrogen donor sites. The geometry of these complexes can be further influenced by hydrogen bonding interactions, leading to the formation of supramolecular structures like 1D chains. frontiersin.org

Catalysis

The application of pyrimidine derivatives in catalysis is an emerging field, with a focus on their role as ligands that can modify the activity and selectivity of metal catalysts.

While direct catalytic applications of this compound are not extensively documented, related pyrimidine structures have shown promise. For instance, in the conversion of glucose to 2,5-dimethylfuran (B142691) (DMF), a potential biofuel, various catalysts are employed for dehydration and subsequent hydrogenation. rsc.org Although not a direct ligand in this specific process, this highlights the importance of catalyst systems where ligand design plays a critical role. The development of new ligands, including those based on the pyrimidine scaffold, is essential for advancing catalytic transformations.

Electrochemical Studies

The electrochemical behavior of pyrimidine derivatives has been investigated, particularly in the context of corrosion inhibition. These studies provide insights into the interaction of these molecules with metal surfaces and their ability to protect against degradation.

Derivatives of pyrimidine have demonstrated significant potential as corrosion inhibitors for various metals. For example, 2-Amino-4,6-dimethylpyrimidine has been shown to be an effective corrosion inhibitor for mild steel in acidic environments. researchgate.netresearchgate.net Studies have indicated that this compound acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. researchgate.netresearchgate.net The inhibition efficiency increases with the concentration of the inhibitor, reaching up to 87%. researchgate.netresearchgate.net

The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer. researchgate.netresearchgate.net This adsorption is a combination of physical and chemical interactions and follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net Quantum chemical calculations and molecular dynamics simulations have been used to further understand the adsorption process and the formation of this protective film. researchgate.netresearchgate.net

The following table summarizes the key findings from electrochemical studies on a related pyrimidine derivative:

| Inhibitor | Metal | Environment | Inhibition Efficiency | Inhibition Type | Adsorption Isotherm |

| 2-Amino-4,6-dimethylpyrimidine | Mild Steel | 0.5 M Sulfuric Acid | Up to 87% | Mixed-type | Langmuir |

This data is for a structurally related compound and provides insight into the potential properties of this compound.

Polymer Science and Supramolecular Chemistry

The molecular structure of this compound, featuring both hydrogen bond donors (the hydroxyl groups) and acceptors (the nitrogen atoms of the pyrimidine ring), makes it an excellent candidate for forming intricate self-assembling systems through hydrogen bonding. These non-covalent interactions can direct the molecules to organize into well-defined one-, two-, or three-dimensional supramolecular architectures.

The primary driving force for the self-assembly of this compound is the formation of strong and directional hydrogen bonds. The hydroxyl groups can act as donors, forming O-H···N hydrogen bonds with the nitrogen atoms of the pyrimidine ring of neighboring molecules. Additionally, the hydroxyl groups can also act as acceptors, participating in O-H···O hydrogen bonds with other hydroxyl groups.

The principles of hydrogen bonding in pyrimidine-based systems have been studied in various contexts, from simple co-crystals to complex biological structures like DNA. nih.govnih.govnih.gov In these systems, the specificity and directionality of hydrogen bonds are key to their function. Similarly, for this compound, the geometry of the hydrogen bonds will dictate the final supramolecular structure.

The potential hydrogen bonding interactions for this compound are summarized in the table below.

| Hydrogen Bond Type | Donor | Acceptor | Potential Supramolecular Motif |

| Intermolecular O-H···N | Hydroxyl Group (O-H) | Pyrimidine Ring Nitrogen | Linear chains, zig-zag patterns |

| Intermolecular O-H···O | Hydroxyl Group (O-H) | Hydroxyl Group (O) | Dimeric pairs, extended networks |

| Combined Motifs | Hydroxyl Groups | Pyrimidine Nitrogens and other Hydroxyls | 2D sheets, 3D frameworks |

Vii. Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 2,5-Dimethylpyrimidine-4,6-diol, future efforts will likely focus on moving beyond traditional synthesis methods towards more sustainable and atom-economical approaches.

Key research focuses will include:

Multicomponent Reactions: These reactions, which allow the synthesis of complex molecules from three or more starting materials in a single step, are particularly attractive for creating libraries of pyrimidine (B1678525) derivatives for screening. nih.gov A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a sustainable pathway that liberates hydrogen and water as byproducts. nih.gov

Green Catalysis: The use of green catalysts, including biocatalysts and metal catalysts that can operate under mild conditions, is a growing trend. nih.govbenthamdirect.com Research into catalysts that can facilitate the synthesis of pyrimidine derivatives from renewable resources, such as biomass-derived alcohols, is a key area of interest. nih.gov

Innovative Synthesis Techniques: Methods like microwave-assisted synthesis, ultrasound-induced synthesis, and mechanochemical methods such as ball milling and grinding are being explored to enhance reaction rates, improve yields, and reduce the use of hazardous solvents. benthamdirect.compeeref.com These techniques offer a greener alternative to conventional synthetic protocols. benthamdirect.com

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity of the final product. The application of flow chemistry to the synthesis of this compound could enable more efficient and scalable production.

Advanced Pharmacological Profiling and Target Identification

While the biological activities of many pyrimidine derivatives are well-documented, a comprehensive pharmacological profile of this compound is yet to be established. gsconlinepress.comorientjchem.org Future research will need to employ advanced techniques to identify its biological targets and elucidate its mechanism of action.

Emerging research directions include:

High-Throughput Screening (HTS): Screening this compound and its derivatives against a wide array of biological targets can help uncover novel therapeutic applications. For instance, a high-throughput screening of 160,000 small-molecule compounds led to the identification of 2-(hexylthio)pyrimidine-4,6-diol as a GPR84 agonist. nih.gov

Target Deconvolution: Once a biological activity is identified, determining the specific molecular target is crucial. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be used to identify the proteins that interact with this compound.

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models to identify its effects on cellular phenotypes. This can reveal unexpected therapeutic opportunities that might be missed by target-based screening.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogues can provide valuable insights into the structural requirements for activity and guide the design of more potent and selective compounds. nih.govnih.gov

Integration with Nanoscience and Biotechnology

The convergence of chemistry with nanoscience and biotechnology opens up new possibilities for the application of this compound.

Potential areas of exploration are:

Nanoparticle Functionalization: The compound could be used to functionalize nanoparticles for applications in targeted drug delivery, diagnostics, and bioimaging. The pyrimidine core could serve as a scaffold for attaching other functional groups or targeting ligands.

Biosensor Development: Pyrimidine derivatives have been investigated for their pH-sensing capabilities due to the protonatable nitrogen atoms in the pyrimidine ring. rsc.org This suggests that this compound could be incorporated into biosensors for detecting changes in pH or for other sensing applications.

Biocatalysis and Metabolic Engineering: The use of enzymes (deaminases) for the synthesis and modification of pyrimidine derivatives is a promising area of biotechnology. nih.gov Furthermore, understanding the metabolic pathways involving pyrimidines could allow for the engineering of microorganisms to produce specific pyrimidine derivatives.

DNA Nanotechnology: The structural similarity of the pyrimidine ring to the nucleobases of DNA suggests potential applications in DNA nanotechnology. rsc.org For example, modified pyrimidine bases can be designed to create novel DNA motifs with unique properties, such as improved conductivity for use in DNA nanowires. rsc.org

Computational Design of Next-Generation Pyrimidine Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. These methods can be leveraged to design novel derivatives of this compound with tailored properties.

Future computational research will likely involve:

Quantum Chemical Calculations: These calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can help in understanding the fundamental properties of the molecule and in predicting its behavior in different environments. rsc.org

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. nih.govnih.gov This information is crucial for the rational design of more potent and selective inhibitors or agonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. nih.gov

De Novo Design: Advanced computational algorithms can be used to design entirely new molecules based on the structure of a known active compound like this compound or the binding site of a target protein. This approach can lead to the discovery of novel chemical scaffolds with improved properties.

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-dimethylpyrimidine-4,6-diol with high purity, and how can intermediates be characterized?

- Methodological Answer : A common synthesis involves cyclization of substituted urea derivatives with diketones. For example, condensation of 2,5-dimethylbarbituric acid precursors under alkaline conditions yields the target compound. Characterization typically employs HPLC (to confirm purity >99%) and NMR spectroscopy (to verify substitution patterns at positions 2 and 5). Thermal stability can be assessed via TGA-DSC , with decomposition temperatures exceeding 360°C .

- Key Steps :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | NaOH (aq.) | Cyclization |

| 2 | Ethanol recrystallization | Purification |

| 3 | H NMR (DMSO-d6) | Confirm diol protons (~δ 10-12 ppm) |

Q. How can researchers mitigate solubility challenges during in vitro assays involving this compound?

- Methodological Answer : The compound’s limited aqueous solubility (soluble in NaOH or DMSO) necessitates solvent optimization. For cell-based assays (e.g., GPR84 agonism studies), dissolve in DMSO at ≤0.1% v/v to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates. Use phosphate-buffered saline (pH 7.4) with 0.01% Tween-80 as a co-solvent for in vitro screens .

Advanced Research Questions

Q. What structural modifications enhance the potency of this compound as a GPR84 agonist, and how are SAR studies designed?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies reveal that alkyl chain length and linker groups critically influence agonist activity. For instance, replacing the 2-methyl group with a hexylthio moiety (e.g., 2-(hexylthio)pyrimidine-4,6-diol) improves EC50 from 139 nM to 0.189 nM in calcium mobilization assays .

- Key SAR Findings :

| Modification | EC50 (nM) | Efficacy (% vs. Control) |

|---|---|---|

| 2-Methyl | 139 | 65% |

| 6-Nonyl | 0.189 | 95% |

Q. How do conflicting data on this compound’s pharmacokinetic (PK) profiles in murine models inform dosing strategies?

- Methodological Answer : Discrepancies in bioavailability (e.g., 24.3% in ICR mice vs. <10% in C57BL/6) highlight strain-specific metabolism. To resolve:

Perform LC-MS/MS to quantify plasma concentrations post-administration (10 mg/kg, PO).

Model PK parameters (Cmax, AUC0-t) using non-compartmental analysis.

Adjust dosing intervals based on elimination half-life (t1/2 ≈ 2.5–3.2 h) .

Q. What analytical techniques resolve tautomeric ambiguity in this compound, and how does tautomerism impact biological activity?

- Methodological Answer : The compound exists in equilibrium between 4,6-diol and 4-hydroxy-6-keto tautomers. Solid-state NMR and X-ray crystallography confirm the dominant tautomer in crystalline form. Biological activity assays (e.g., GPR84 activation) must account for pH-dependent tautomer distribution, as the 4,6-diol form shows higher receptor binding affinity at physiological pH (7.4) .

Method Development & Data Analysis

Q. How can researchers optimize HPLC conditions for quantifying this compound in complex biological matrices?

- Methodological Answer : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase:

- A : 0.1% formic acid in water

- B : 0.1% formic acid in acetonitrile

Gradient: 5% B to 95% B over 15 min, flow rate 1 mL/min. Detect at λ = 254 nm. Validate linearity (R<sup>2</sup> > 0.99) across 0.1–50 µg/mL. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What computational strategies predict the binding mode of this compound to GPR84?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using a homology model of GPR84 based on β2-adrenergic receptor templates. Key interactions:

- Hydrogen bonds between diol groups and Arg172/Tyr258.

- Hydrophobic contacts with alkyl side chains (e.g., Leu184).

Validate predictions via mutagenesis (e.g., R172A mutants reduce agonist response by >80%) .

Contradictory Data Resolution

Q. How should researchers address discrepancies in reported EC50 values for GPR84 agonism across studies?

- Methodological Answer : Variations in assay conditions (e.g., calcium vs. cAMP readouts) and cell lines (HEK293 vs. primary macrophages) explain conflicting EC50 values. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.